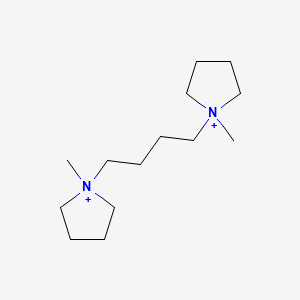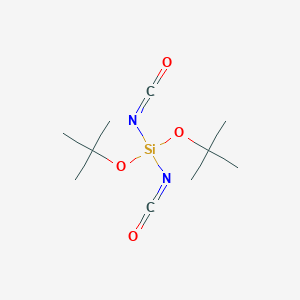
Di-tert-butoxy(diisocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butoxy(diisocyanato)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two tert-butoxy groups and two isocyanate groups attached to a silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Di-tert-butoxy(diisocyanato)silane can be synthesized through several methods. One common synthetic route involves the reaction of tetraacetoxysilane with tert-butanol. This reaction is typically carried out at temperatures up to 60°C, resulting in the formation of di-tert-butoxydiacetoxysilane . Another method involves the reaction of di-tert-butoxydichlorosilane with acetic acid in the presence of acid acceptors and solvents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Di-tert-butoxy(diisocyanato)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced silicon compounds.
Substitution: The isocyanate groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Scientific Research Applications
Di-tert-butoxy(diisocyanato)silane has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biological applications, including the modification of biomolecules.
Industry: It is used as an adhesion promoter in the production of sealants and other industrial products
Mechanism of Action
The mechanism of action of di-tert-butoxy(diisocyanato)silane involves its reactivity with various molecular targets. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The tert-butoxy groups can undergo hydrolysis, releasing tert-butanol and forming silanol groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Di-tert-butoxy(diisocyanato)silane can be compared with other similar compounds, such as:
Di-tert-butoxydiacetoxysilane: This compound has similar tert-butoxy groups but different functional groups attached to the silicon atom.
Di-tert-butylsilane: This compound has tert-butyl groups attached to the silicon atom instead of tert-butoxy groups.
Di-tert-butyl dicarbonate: This compound has tert-butyl groups attached to a carbonate group instead of a silicon atom. The uniqueness of this compound lies in its combination of tert-butoxy and isocyanate groups, which confer specific reactivity and applications.
Properties
CAS No. |
184872-98-8 |
|---|---|
Molecular Formula |
C10H18N2O4Si |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diisocyanato-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H18N2O4Si/c1-9(2,3)15-17(11-7-13,12-8-14)16-10(4,5)6/h1-6H3 |
InChI Key |
DAEGPDNWBMLHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](N=C=O)(N=C=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
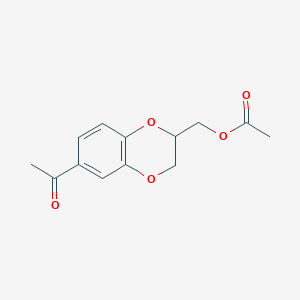
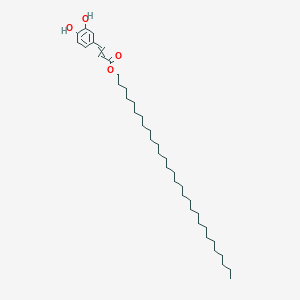

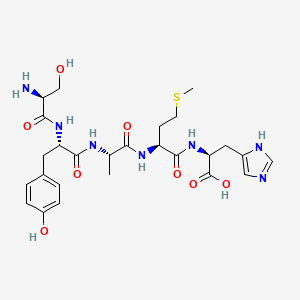
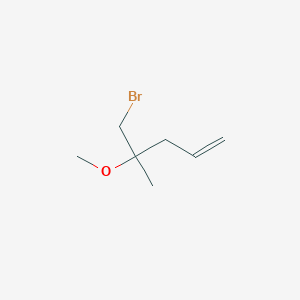
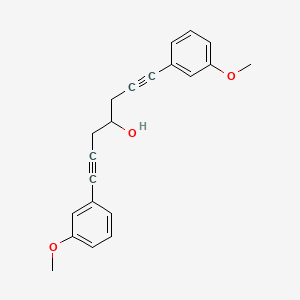

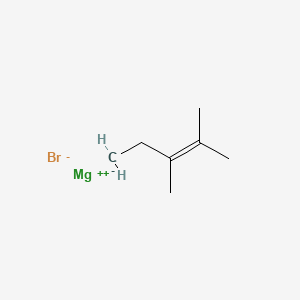
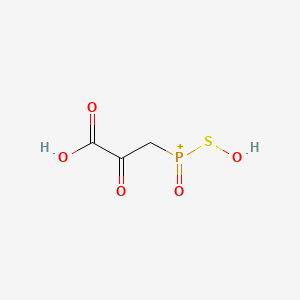
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
